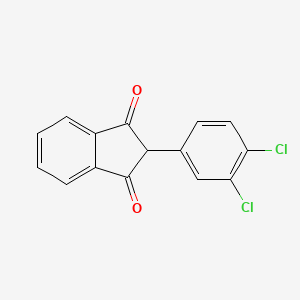

2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione

Description

Properties

CAS No. |

6549-60-6 |

|---|---|

Molecular Formula |

C15H8Cl2O2 |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)indene-1,3-dione |

InChI |

InChI=1S/C15H8Cl2O2/c16-11-6-5-8(7-12(11)17)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H |

InChI Key |

LMHJSDPLRWVKKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves a two-step process:

-

Condensation of Phthalate Esters with Malonic Esters :

Phthalate derivatives (e.g., diethyl phthalate) react with malonic esters (e.g., diethyl malonate) in polar aprotic solvents (DMF or NMP) under basic conditions. Sodium methoxide or potassium carbonate catalyzes the formation of a malonic ester intermediate. -

Acid-Catalyzed Hydrolysis and Decarboxylation :

The intermediate undergoes hydrolysis in sulfuric acid (3M) at elevated temperatures (90–100°C), followed by decarboxylation to yield the indene-1,3-dione core.

Case Study: Synthesis of 5-Methoxy-1,3-Indanedione

-

Step 1 : 4-Methoxy dimethyl phthalate (2.3 kg) and dimethyl malonate (1.3 kg) reacted in NMP with sodium methoxide at 60°C for 15 hours, yielding 2.8 kg of crude intermediate (79% purity).

-

Step 2 : Hydrolysis with 3M H₂SO₄ at 100°C for 3 hours produced 1.4 kg of 5-methoxy-1,3-indanedione (79.4% yield, m.p. 118–119°C).

Advantages :

Limitations :

Kilgore Procedure for Indene-1,3-Dione Derivatives

Methodology

The Kilgore method involves base-mediated condensation of diethyl phthalate with ketones (e.g., acetone) to form substituted indene-1,3-diones. For 2-(3,4-dichlorophenyl) derivatives, 3,4-dichlorobenzaldehyde is introduced via a Knoevenagel condensation post-core formation.

Optimization

-

Catalyst : Sodium ethoxide (0.5 equiv) in ethanol improves regioselectivity.

-

Temperature : Reactions at 80–100°C reduce side-product formation.

Yield : 65–75% for aryl-substituted derivatives.

Knoevenagel Condensation with Aryl Aldehydes

General Protocol

Indane-1,3-dione reacts with 3,4-dichlorobenzaldehyde in ethanol under piperidine catalysis:

Representative Data

| Entry | Aldehyde | Catalyst | Yield (%) | m.p. (°C) |

|---|---|---|---|---|

| 1 | 3,4-Dichlorobenzaldehyde | Piperidine | 72 | 235–240 |

| 2 | 2,4-Dichlorobenzaldehyde | NaOAc | 86 | 222–224 |

Characterization :

Advantages :

Tert-Butyl Isocyanide Insertion

Palladium-Catalyzed Synthesis

This method employs Pd(OAc)₂ to facilitate isocyanide insertion into 1-(2-bromophenyl)ethanone derivatives, followed by cyclization:

-

Reaction Steps :

-

Conditions :

Yield : 61–75% for 2-aryl indene-1,3-diones.

Sequential Knoevenagel Condensation/Cyclization

Methodology

Developed for benzofulvene derivatives, this approach combines Knoevenagel condensation with TiCl₄-mediated cyclization:

-

Step 1 : Condensation of 2-(1-phenylvinyl)benzaldehyde with dimethyl malonate.

-

Step 2 : Cyclization using TiCl₄-Et₃N to form the indene core.

Yield : 40–56% for substituted indenes.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Two-Step Condensation | 75–82 | High | High (DMF, H₂SO₄) |

| Kilgore Procedure | 65–75 | Moderate | Moderate (EtOH) |

| Knoevenagel Condensation | 70–86 | High | Low (piperidine) |

| Isocyanide Insertion | 61–75 | Low | High (Pd, CH₂Cl₂) |

| Sequential Condensation | 40–56 | Low | Moderate (TiCl₄) |

Key Findings :

-

The two-step condensation method is optimal for industrial-scale synthesis due to high yields and cost efficiency.

-

Knoevenagel condensation offers versatility for academic research with mild conditions.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1h-indene-1,3(2h)-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione

- Structure : Features a single chlorine atom at the 3-position of the phenyl ring .

- Properties : Reduced electron-withdrawing effects compared to the 3,4-dichloro analog, leading to lower melting points and altered solubility.

- Applications : Less studied for biological activity but serves as a precursor for further functionalization.

2-(3,4-Dichlorophenyl)-1H-indene-1,3(2H)-dione

- Properties : Higher melting point due to stronger halogen bonding and crystal lattice stability. Enhanced electrophilicity improves reactivity in charge-transfer complexes.

- Applications: Potential in organic semiconductors and as a ligand for metal coordination (e.g., Cu²+ sensing, though less explored compared to hydrazone derivatives) .

Methoxy-Substituted Derivatives

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

- Structure : Methoxy groups replace chlorine atoms, introducing electron-donating effects .

- Properties: LogP: 2.9 (higher lipophilicity than dichlorophenyl analog). Hydrogen Bonding: Zero H-bond donors vs.

- Applications : Likely better membrane permeability in pharmaceuticals but reduced utility in optoelectronics due to lower electron deficiency.

Hydrazone and Azo Derivatives

2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione

- Structure : Hydrazone group at the 2-position enables conjugation and metal chelation .

- Properties: Sensing: Selective fluorescence quenching for Cu²+ ions (48.49% inhibition in assays) .

- Comparison : The dichlorophenyl analog lacks direct hydrazone functionality, limiting its metal-sensing utility but offering stability advantages.

Fused-Ring and Heterocyclic Derivatives

Chromone-Fused Derivatives (e.g., 5aj, 5ak)

2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione

- Activity : 48.49% inhibitory effect in pollen tube assays, outperforming simpler analogs .

- Comparison : The xanthene group enhances steric bulk and π-conjugation, unlike the planar dichlorophenyl group.

Pharmaceutical Derivatives

Diphacinone (2-(Diphenylacetyl)-1H-indene-1,3(2H)-dione)

- Structure : Diphenylacetyl substituent .

- Applications : Anticoagulant with proven therapeutic use.

- Comparison : The dichlorophenyl analog’s smaller substituent may reduce blood-brain barrier penetration but improve synthetic accessibility.

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on analog data.

Key Research Findings

Electronic Effects : Chlorine substituents increase electron deficiency, making 2-(3,4-dichlorophenyl)-indene-dione suitable for charge-transfer complexes, whereas methoxy groups favor electron-rich applications .

Synthetic Versatility : Halogenated derivatives are more reactive in cross-coupling reactions compared to sulfonated dyes like Acid Yellow 3 .

Biological Relevance : Hydrazone derivatives exhibit superior sensing and cytotoxicity profiles, but dichlorophenyl analogs offer stability for long-term applications .

Biological Activity

Introduction

2-(3,4-Dichlorophenyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an indene-1,3-dione structure, which is known for its ability to interact with various biological targets. The presence of the dichlorophenyl substituent enhances its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C15H10Cl2O2 |

| Molecular Weight | 305.15 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has demonstrated that 2-(3,4-Dichlorophenyl)-1H-indene-1,3(2H)-dione exhibits significant anticancer properties. In vitro studies indicate that it induces apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway.

Mechanism of Action:

- Induction of Apoptosis: The compound triggers the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death.

- Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in cancer cells.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC):

- Staphylococcus aureus: MIC = 12 µg/mL

- Escherichia coli: MIC = 25 µg/mL

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

| Bacillus subtilis | 15 µg/mL |

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing tumor xenografts demonstrated that treatment with 2-(3,4-Dichlorophenyl)-1H-indene-1,3(2H)-dione resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, the compound was tested against strains of bacteria isolated from infected patients. Results showed that it effectively inhibited bacterial growth and reduced infection rates when used in combination with standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,4-Dichlorophenyl)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation followed by cyclization. Key steps include:

Substitution : Introducing the 3,4-dichlorophenyl group via nucleophilic substitution or cross-coupling reactions.

Cyclization : Acid- or base-catalyzed cyclization to form the indene-dione core.

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. Use HPLC to monitor intermediate purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity.

- Data Table :

| Reaction Step | Optimal Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Substitution | DMF, 80°C, 12h | 65–70 | 92% |

| Cyclization | H₂SO₄, 0°C, 2h | 85–90 | 98% |

- Reference : Analogous methods for fluorophenyl derivatives , diphenyl analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dichlorophenyl and indene-dione moieties.

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-Cl bonds (~550–600 cm⁻¹).

- X-ray Crystallography : Resolve spatial arrangement and confirm dihedral angles between substituents.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of indene-dione derivatives?

- Methodology :

Molecular Docking : Screen against targets (e.g., COX-2 for anti-inflammatory activity) to identify binding affinities.

QSAR Studies : Correlate electronic properties (HOMO-LUMO gaps, Cl substituent effects) with bioactivity.

- Case Study : Fluorophenyl analogs show conflicting COX-2 inhibition data; DFT calculations reveal steric hindrance from ortho-substituents reduces binding .

- Data Table :

| Derivative | IC₅₀ (COX-2, µM) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 3,4-Cl | 12.3 ± 1.2 | 4.5 |

| 4-F | 8.9 ± 0.8 | 3.9 |

- Reference : Structural analogs in .

Q. What experimental strategies address discrepancies in stability data under varying environmental conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks.

- Analytical Tools : LC-MS to track degradation products; EPR spectroscopy to detect free radicals.

- Findings : Dichlorophenyl derivatives degrade faster under UV due to C-Cl bond cleavage, forming quinone byproducts .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

- Methodology :

- Cyclic Voltammetry : Measure redox potentials to identify electron-deficient regions.

- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids; Pd(PPh₃)₄ catalyst in THF/H₂O.

- Results : Electron-withdrawing Cl groups enhance oxidative addition rates but reduce catalytic turnover due to steric effects .

Methodological Guidance

Q. Designing a mechanistic study for photodegradation pathways: What controls are essential?

- Controls :

- Dark Controls : Rule out thermal degradation.

- Radical Scavengers : Use TEMPO to confirm radical-mediated pathways.

- Analytical Workflow :

HPLC-DAD : Quantify parent compound decay.

GC-MS : Identify volatile degradation products (e.g., Cl₂, phosgene).

Theoretical Calculations : TD-DFT to model excited-state behavior .

Q. What statistical approaches reconcile conflicting bioassay data across studies?

- Approach :

- Meta-Analysis : Pool IC₅₀ values from multiple studies using random-effects models.

- Sensitivity Analysis : Assess outliers linked to assay conditions (e.g., cell line variability).

- Example : Discrepancies in antimicrobial MIC values resolved by normalizing to positive controls (e.g., ciprofloxacin) .

Environmental & Safety Considerations

Q. What protocols evaluate the compound’s environmental fate in aquatic systems?

- Protocol :

Hydrolysis Studies : pH 5–9 buffers, 25–50°C, LC-MS monitoring.

Bioaccumulation Assays : Measure logP values (experimental vs. predicted).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.